N-[(2Z)-3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
Description
This compound features a bicyclic tetrahydrothieno[3,4-d][1,3]thiazole-5,5-dioxide core fused with a 4-chloro-3-(trifluoromethyl)phenyl substituent at position 3 and an acetamide group at the 2-ylidene position. The sulfone (5,5-dioxide) moiety enhances polarity and metabolic stability, while the chloro-trifluoromethylphenyl group provides electron-withdrawing effects, influencing reactivity and binding affinity.
Properties
Molecular Formula |
C14H12ClF3N2O3S2 |
|---|---|
Molecular Weight |
412.8 g/mol |
IUPAC Name |
N-[3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C14H12ClF3N2O3S2/c1-7(21)19-13-20(11-5-25(22,23)6-12(11)24-13)8-2-3-10(15)9(4-8)14(16,17)18/h2-4,11-12H,5-6H2,1H3 |
InChI Key |
SKZOQSCKAPYVMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
Biological Activity
N-[(2Z)-3-[4-chloro-3-(trifluoromethyl)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C15H12ClF3N2O3S
- Molecular Weight : 392.78 g/mol
- CAS Number : 128924-42-5
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been identified as a potential inhibitor of specific kinases involved in cancer progression. For instance, a related compound was noted for its potent inhibition against c-KIT kinase, which plays a crucial role in several malignancies, including gastrointestinal stromal tumors (GISTs) .
Biological Activity and Pharmacological Effects
- Antitumor Activity :
- Enzymatic Inhibition :
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Study on c-KIT Inhibition : A novel compound derived from a previous c-KIT inhibitor was tested and found to exhibit low nanomolar potency against both wild-type and mutant forms of the kinase. This suggests that modifications in the chemical structure can enhance therapeutic efficacy against resistant cancer forms .
- Biotransformation Studies : Related research has focused on biotransformation processes involving trifluoromethyl-containing compounds. These studies highlight the potential for microbial biocatalysis to enhance the production of pharmacologically active metabolites .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Modifications
Compound 1 : N-[(2Z,3aR,6aS)-3-(3,4-Dimethoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
- Key Differences: Substituent: 3,4-Dimethoxyphenyl (electron-donating) vs. 4-chloro-3-(trifluoromethyl)phenyl (electron-withdrawing). Synthesis: Similar sulfone-containing core but diverges in aryl substitution strategies .
Compound 2 : N-[1-(((4-(3,4-Dichlorophenyl)-3-phenylthiazol-2(3H)-ylidene)amino)methyl)cyclopentyl]acetamide
- Key Differences: Core Structure: Simple thiazole ring vs. fused tetrahydrothienothiazole-dioxide. Substituents: Dichlorophenyl and cyclopentyl groups vs. trifluoromethylphenyl. Impact: The absence of a sulfone group in Compound 2 may reduce solubility and oxidative stability compared to the target compound .
Substituent Effects on Bioactivity
Compound 3 : 2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Key Features: Simplified acetamide-thiazole scaffold with dichlorophenyl substituents.
- Comparison : The target compound’s fused bicyclic system and sulfone group likely enhance target specificity and metabolic resistance.
Compound 4 : N-(4-(5-(3-Fluorophenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(thiophen-2-yl)acetamide
- Key Differences: Heterocycle: Triazole-thiophene vs. tetrahydrothienothiazole-dioxide. Substituents: Fluorophenyl and methoxy groups vs. chloro-trifluoromethylphenyl. Impact: The triazole-thiophene system in Compound 4 may improve π-π stacking interactions but lacks the sulfone’s polarity .
Sulfur-Containing Derivatives
Compound 5 : N-Phenyl-2-(8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide
- Key Differences: Core: Benzothienotriazolopyrimidine vs. tetrahydrothienothiazole-dioxide. Sulfur Linkage: Sulfanyl (-S-) group vs. sulfone (-SO₂-). Impact: The sulfanyl group in Compound 5 offers nucleophilic reactivity, whereas the sulfone in the target compound enhances stability and hydrogen-bonding capacity .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Electron-Withdrawing vs. Donating Groups : The target compound’s chloro-trifluoromethylphenyl group enhances electrophilicity, favoring interactions with electron-rich enzyme active sites compared to methoxy-substituted analogs .
- Sulfone vs. Sulfanyl : The sulfone group improves aqueous solubility and resistance to metabolic oxidation, critical for oral bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
